2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
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Overview
Description
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound with a unique structure that includes a cyclopropyl group attached to a thiadiazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with sulfur dioxide and formaldehyde in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes would be a plausible approach .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazinane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazinane derivatives .
Scientific Research Applications
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: This compound has a similar thiadiazine ring but with different substituents, leading to different chemical and biological properties.
1,2,3-Benzothiadiazine 1,1-dioxide: Another related compound with a different ring structure and substituents.
Uniqueness
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)7-4-1-5-8(11)6-2-3-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOAIVLPHKIKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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